molecular formula C6H8ClNO B13207736 2-(2-Chloroethyl)-4-methyl-1,3-oxazole

2-(2-Chloroethyl)-4-methyl-1,3-oxazole

Cat. No.: B13207736
M. Wt: 145.59 g/mol
InChI Key: UIPIEPAFLCUSNE-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-4-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-4-methyl-1,3-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroethylamine with 4-methyl-2-oxazoline in the presence of a base can yield the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups into the molecule .

Scientific Research Applications

2-(2-Chloroethyl)-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

2-(2-chloroethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C6H8ClNO/c1-5-4-9-6(8-5)2-3-7/h4H,2-3H2,1H3

InChI Key

UIPIEPAFLCUSNE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)CCCl

Origin of Product

United States

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